Dioctyl terephthalate

Description

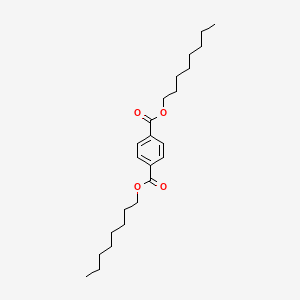

Structure

2D Structure

Properties

IUPAC Name |

dioctyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIWPNWSDYFMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021699 | |

| Record name | Dioctyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-26-6 | |

| Record name | Dioctyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4654-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZS4NL164S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioctyl terephthalate chemical structure and properties

An In-depth Technical Guide to Dioctyl Terephthalate (DOTP): Chemical Structure, Properties, and Applications

Authored by a Senior Application Scientist

Abstract: this compound (DOTP), a non-phthalate plasticizer, has garnered significant attention as a safer and effective alternative to traditional ortho-phthalate plasticizers.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, applications, and toxicological profile of DOTP. It is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this versatile compound.

Chemical Identity and Structure

This compound, commonly abbreviated as DOTP or DEHT (Di(2-ethylhexyl) terephthalate), is the diester of terephthalic acid and branched-chain 2-ethylhexanol.[5] Its chemical structure is fundamental to its function as a plasticizer. Unlike ortho-phthalate plasticizers such as DEHP, where the ester groups are on adjacent carbons of the benzene ring (1,2-position), DOTP is a para-isomer, with the ester groups in the 1,4-position.[6] This structural difference significantly influences its toxicological profile and physical properties.

Key Identifiers:

References

- 1. yuanlongchem.com [yuanlongchem.com]

- 2. gst-chem.com [gst-chem.com]

- 3. Product Feature: this compound (DOTP) - ChemCeed [chemceed.com]

- 4. tecnosintesi.com [tecnosintesi.com]

- 5. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]

- 6. gec.com.tr [gec.com.tr]

- 7. This compound(DOTP) - Polyurethane & Plasticizer - MarChem [marchem.com.cn]

- 8. greenchemindustries.com [greenchemindustries.com]

- 9. schem.net [schem.net]

- 10. alvina.uz [alvina.uz]

- 11. This compound (DOTP) CAS 6422-86-2 Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 12. DOTP this compound - Chemical Suppliers & Distributors in Houston Texas [thechemicalsupply.com]

Spectroscopic Analysis of Dioctyl Terephthalate for Identification: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic methods employed for the identification and characterization of dioctyl terephthalate (DOTP). Tailored for researchers, scientists, and professionals in drug development and quality control, this document delves into the principles, experimental protocols, and data interpretation of key spectroscopic techniques. Our focus is on delivering not just procedural steps, but the scientific rationale behind them, ensuring a robust and validated approach to the analysis of this common non-phthalate plasticizer.

Introduction: The Analytical Imperative for DOTP Identification

This compound (DOTP) has emerged as a primary replacement for traditional ortho-phthalate plasticizers, such as dioctyl phthalate (DOP), in a wide array of applications, including medical devices, food packaging, and consumer goods. This shift is largely driven by health and safety concerns associated with ortho-phthalates. Consequently, the accurate and reliable identification of DOTP is a critical aspect of quality control, regulatory compliance, and safety assessment. Spectroscopic techniques offer powerful, non-destructive, and highly specific means for the unambiguous identification and quantification of DOTP.

This guide will explore the application of four principal spectroscopic methods: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). For each technique, we will discuss the underlying principles, provide detailed experimental protocols, and present characteristic spectral data for DOTP.

Strategic Selection of Spectroscopic Techniques

The choice of an appropriate spectroscopic technique for DOTP analysis is dictated by the analytical objective, the sample matrix, and the required level of sensitivity and specificity. A multi-faceted approach, often combining two or more techniques, provides the most comprehensive characterization.

Caption: Logic diagram for selecting the appropriate spectroscopic technique for DOTP analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse for Rapid Screening

FTIR spectroscopy is a rapid, versatile, and non-destructive technique that provides a molecular fingerprint of a sample. It is particularly well-suited for the initial identification of DOTP and for screening its presence in polymer matrices.

The Causality Behind the Choice: Why FTIR?

The fundamental principle of FTIR lies in the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule. For DOTP, the ester carbonyl group (C=O), the aromatic ring (C=C), and the aliphatic chains (C-H) give rise to strong and distinct absorption bands, making its identification straightforward.

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing polymers containing DOTP.[1][2] The rationale for using ATR is its simplicity, as it requires minimal to no sample preparation.[1][3] The sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), and an evanescent wave penetrates a few micrometers into the sample, providing a spectrum of the surface layer.[1][3] This is particularly advantageous for analyzing finished plastic products.

Experimental Protocol: ATR-FTIR Analysis of DOTP

A standard operating procedure for the analysis of DOTP using ATR-FTIR is as follows:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Select the appropriate ATR accessory and ensure the crystal surface is clean. A background spectrum of the clean, empty ATR crystal should be collected.

-

-

Sample Preparation:

-

For liquid DOTP, a single drop is sufficient to cover the ATR crystal.

-

For a polymer sample, a small, flat piece should be firmly pressed against the crystal to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be baseline-corrected and, if necessary, ATR-corrected.

-

Compare the sample spectrum to a reference spectrum of pure DOTP for identification. Key characteristic peaks should be identified and assigned.

-

Characteristic FTIR Spectral Data for DOTP

The FTIR spectrum of DOTP is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2959, 2860 | C-H stretching | Alkyl (-CH₃, -CH₂) |

| 1724 | C=O stretching | Ester |

| 1580, 1462 | C=C stretching | Aromatic Ring |

| 1272, 1105 | C-O stretching | Ester |

| 730 | C-H out-of-plane bending | Aromatic Ring |

Data synthesized from available literature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules, including DOTP. It provides detailed information about the chemical environment of each atom in the molecule.

The Causality Behind the Choice: Why NMR?

NMR spectroscopy is based on the interaction of atomic nuclei with an external magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, resulting in a unique chemical shift for each non-equivalent nucleus. For ¹H NMR of DOTP, the distinct signals for the aromatic protons, the protons on the octyl chains, and the terminal methyl groups allow for a complete structural assignment. For quantitative analysis (qNMR), the integral of each signal is directly proportional to the number of protons it represents, enabling highly accurate purity assessments when an internal standard is used.[5]

Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of DOTP due to its excellent solubilizing properties for the nonpolar plasticizer and its single deuterium signal that does not interfere with the analyte's proton signals.[6]

Experimental Protocol: ¹H NMR Analysis of DOTP

A typical protocol for acquiring a ¹H NMR spectrum of DOTP is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the DOTP sample into an NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 8-16 scans).

-

-

Data Processing and Interpretation:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals and assign them to the corresponding protons in the DOTP molecule.

-

Characteristic ¹H NMR Spectral Data for DOTP (in CDCl₃)

The ¹H NMR spectrum of DOTP exhibits the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.09 | s | 4H | Aromatic protons |

| 4.24 | t | 4H | -O-CH₂- protons |

| 1.70 | m | 2H | -CH- protons on the octyl chain |

| 1.41 - 1.30 | m | 20H | Methylene (-CH₂-) protons on the octyl chain |

| 0.91 - 0.87 | m | 12H | Methyl (-CH₃) protons on the octyl chain |

Data synthesized from available literature.[4][7]

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is another vibrational spectroscopy technique that provides information about the molecular structure of a sample. It is often considered complementary to FTIR spectroscopy.

The Causality Behind the Choice: Why Raman?

Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser). The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules. While FTIR is sensitive to polar bonds with a changing dipole moment, Raman is more sensitive to nonpolar bonds and symmetric vibrations. The aromatic ring and the C-C backbone of the octyl chains in DOTP produce strong Raman signals, making it a useful technique for identification. A key advantage of Raman spectroscopy is the minimal interference from water, making it suitable for analyzing samples in aqueous environments.[8][9]

Experimental Protocol: Raman Analysis of DOTP

A general procedure for the Raman analysis of DOTP is as follows:

-

Instrument Setup:

-

Power on the Raman spectrometer and the laser source.

-

Select the appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Sample Preparation:

-

Place a small amount of the liquid or solid sample on a microscope slide or in a suitable container.

-

-

Data Acquisition:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum with appropriate parameters (e.g., laser power, acquisition time, and number of accumulations) to obtain a good quality spectrum.

-

-

Data Processing and Interpretation:

-

Process the spectrum to remove background fluorescence, if present.

-

Identify and assign the characteristic Raman bands of DOTP.

-

Characteristic Raman Spectral Data for DOTP

The Raman spectrum of DOTP is expected to show characteristic bands corresponding to:

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | Aromatic C-H stretching | Aromatic Ring |

| ~2930, ~2870 | Aliphatic C-H stretching | Alkyl Chains |

| ~1725 | C=O stretching | Ester |

| ~1615 | Aromatic C=C stretching | Aromatic Ring |

| ~1280 | Ester C-O stretching and C-H bending | Ester & Alkyl |

| ~1120 | Aromatic ring breathing | Aromatic Ring |

| ~860 | Aromatic C-H out-of-plane bending | Aromatic Ring |

Note: Specific peak positions may vary slightly depending on the instrument and experimental conditions. Data is inferred from general knowledge of Raman spectroscopy of esters and related phthalates.

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Mass spectrometry (MS), particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like DOTP.[10]

The Causality Behind the Choice: Why MS?

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In a typical GC-MS experiment, the sample is first vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and its characteristic fragment ions provide a unique mass spectrum that can be used for identification. The fragmentation pattern is predictable based on the molecular structure, with cleavage often occurring at the ester linkages and along the alkyl chains in DOTP.[4][11]

Experimental Protocol: GC-MS Analysis of DOTP

A standard protocol for the GC-MS analysis of DOTP is as follows:

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

If DOTP is in a polymer matrix, a solvent extraction step is required.[10]

-

-

GC-MS System and Conditions:

-

GC: Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 100°C and ramping up to 300°C.

-

Injector: Split/splitless injector at a temperature of around 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to DOTP based on its retention time.

-

Analyze the mass spectrum of the peak and compare it with a reference mass spectrum from a library (e.g., NIST).

-

Identify the molecular ion and key fragment ions.

-

Characteristic Mass Spectral Data for DOTP (EI)

The electron ionization mass spectrum of DOTP is characterized by the following ions:

| m/z | Interpretation |

| 390 | Molecular ion [M]⁺ |

| 279 | [M - C₈H₁₇]⁺ |

| 167 | [C₆H₄(CO)O]⁺ |

| 149 | [C₆H₄(CO)₂]⁺ (protonated phthalic anhydride) |

| 113 | [C₈H₁₇]⁺ |

Data synthesized from available literature.[12]

Method Validation and Trustworthiness

To ensure the reliability and scientific integrity of the analytical results, the spectroscopic methods used for DOTP identification must be validated.[13][14] Method validation provides objective evidence that a method is fit for its intended purpose.[14] Key validation parameters, as outlined in guidelines such as ISO/IEC 17025, include:

-

Specificity: The ability of the method to unequivocally identify DOTP in the presence of other components.

-

Linearity and Range: The ability to produce results that are directly proportional to the concentration of DOTP over a defined range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of DOTP that can be reliably detected and quantified, respectively.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted endeavor that leverages the strengths of various techniques. FTIR provides a rapid and convenient method for initial screening, while NMR offers definitive structural confirmation and accurate quantification. Raman spectroscopy serves as a valuable complementary technique, and GC-MS is indispensable for the sensitive and specific analysis of DOTP in complex matrices. By understanding the principles behind each method and adhering to validated protocols, researchers and scientists can confidently and accurately identify and characterize DOTP, ensuring product quality, safety, and regulatory compliance.

References

- 1. mt.com [mt.com]

- 2. piketech.com [piketech.com]

- 3. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

- 8. [Raman spectra calculation and analysis of plasticizer dioctyl phthalate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Researching | Raman Spectra Calculation and Analysis of Plasticizer Dioctyl Phthalate [m.researching.cn]

- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound | C24H38O4 | CID 62546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ISO 17025 Method Validation — Wintersmith Advisory LLC [wintersmithadvisory.com]

- 14. demarcheiso17025.com [demarcheiso17025.com]

Synthesis of dioctyl terephthalate from terephthalic acid

An In-depth Technical Guide to the Synthesis of Dioctyl Terephthalate from Terephthalic Acid

Abstract

This compound (DOTP) has emerged as a preeminent, non-phthalate plasticizer, offering a safer and more environmentally benign alternative to traditional ortho-phthalate plasticizers like DEHP.[1][2] Its excellent thermal stability, low volatility, and favorable toxicological profile have driven its widespread adoption in a multitude of applications, including PVC products, cable insulation, flooring, and medical devices.[2][3] This technical guide provides a comprehensive overview of the synthesis of DOTP via the direct esterification of terephthalic acid (TPA) and 2-ethylhexanol (2-EH). We will explore the underlying chemical principles, delve into the catalytic mechanisms, present a detailed experimental protocol, and discuss purification and characterization methodologies. This document is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this critical industrial process.

Introduction to this compound (DOTP)

This compound (C₆H₄(COOC₈H₁₇)₂) is the diester of terephthalic acid and the branched-chain alcohol 2-ethylhexanol.[4] Unlike its ortho-phthalate isomers, DOTP is not associated with the health concerns that have led to regulatory restrictions on compounds like DEHP, making it a preferred choice for applications with close human contact.[2] The synthesis of DOTP is predominantly achieved through two primary routes: the transesterification of dimethyl terephthalate (DMT) and the direct esterification of terephthalic acid (TPA).[1][5] The direct esterification of TPA is often favored due to the lower cost of TPA compared to DMT and a more atom-economical process.[6]

Chemical Principles and Reaction Mechanism

The synthesis of DOTP from TPA and 2-EH is a classic example of Fischer-Speier esterification. The overall reaction is an equilibrium process where one molecule of TPA reacts with two molecules of 2-EH to produce one molecule of DOTP and two molecules of water.[6]

Overall Reaction: C₆H₄(COOH)₂ (TPA) + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH (2-EH) ⇌ C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)₂ (DOTP) + 2 H₂O

Causality of Reaction Conditions: The reaction is reversible and endothermic. To drive the equilibrium towards the formation of the product, the water generated during the reaction must be continuously removed.[1] This is typically achieved by azeotropic distillation with the excess 2-EH under an inert atmosphere (e.g., nitrogen) to prevent side reactions and discoloration at high temperatures.[1]

Reaction Kinetics: The esterification process occurs in two consecutive steps:

-

Monoester Formation (Heterogeneous): TPA, which is a solid, reacts with liquid 2-EH to form the monoester, mono-octyl terephthalate. This initial step is a heterogeneous reaction and is typically the rate-limiting step.[7]

-

Diester Formation (Homogeneous): The monoester is soluble in the reaction mixture, so the second esterification to form the final DOTP product occurs in a homogeneous liquid phase and proceeds at a faster rate.[7]

The reaction rate is influenced by several factors including temperature, catalyst type and concentration, reactant molar ratio, and the efficiency of water removal.[8]

The Role of Catalysis in DOTP Synthesis

While esterification can proceed without a catalyst at very high temperatures, the reaction rate is impractically slow. Catalysts are essential for achieving high conversion rates in a reasonable timeframe.

Organotitanates: The Catalyst of Choice The most common catalysts for DOTP synthesis are organotitanate compounds, such as tetrabutyl titanate (TBT) or titanium tetraisopropoxide (TIPT).[1][9][10] These catalysts offer high activity, good product quality, and relatively low cost.

The catalytic mechanism for a titanate catalyst involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Below is a simplified representation of the catalytic cycle.

References

- 1. oaji.net [oaji.net]

- 2. yuanlongchem.com [yuanlongchem.com]

- 3. gst-chem.com [gst-chem.com]

- 4. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]

- 5. US11117853B2 - Methods for manufacturing and decolorizing this compound - Google Patents [patents.google.com]

- 6. bastone-plastics.com [bastone-plastics.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102824929A - Preparation method of this compound and used catalyst - Google Patents [patents.google.com]

- 9. Process for producing this compound by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]

- 10. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Dioctyl Terephthalate (DOTP) as a PVC Plasticizer

This guide provides a comprehensive technical analysis of the molecular mechanism by which Dioctyl Terephthalate (DOTP) plasticizes Polyvinyl Chloride (PVC). It is intended for researchers, polymer scientists, and formulation chemists seeking a deeper understanding of the structure-property relationships that govern the performance of this widely used non-phthalate plasticizer.

Introduction: The Imperative for Plasticization in PVC

Polyvinyl Chloride (PVC) in its unmodified state is a rigid, brittle polymer at ambient temperatures. This rigidity stems from strong intermolecular forces, specifically dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent polymer chains. These forces restrict chain mobility, resulting in a high glass transition temperature (Tg) of approximately 82°C. To achieve the flexibility, durability, and processability required for a vast range of applications—from electrical cables and flooring to medical devices—the addition of a plasticizer is essential.

Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility and workability. They function by inserting themselves between the polymer chains, thereby weakening the intermolecular forces and lowering the Tg.[1][2] For decades, orthophthalate esters like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard. However, due to health and regulatory concerns, the focus has shifted to non-phthalate alternatives.[3][4] this compound (DOTP) has emerged as a leading replacement, offering a compelling combination of excellent performance, a favorable safety profile, and processing efficiency.[4][5]

This guide elucidates the precise molecular mechanism through which DOTP achieves its plasticizing effect, linking its unique chemical structure to its superior performance characteristics.

The Molecular Mechanism of DOTP in PVC

The efficacy of a plasticizer is governed by fundamental principles of polymer physics and chemistry, including the Free Volume Theory, Lubricity Theory, and Gel Theory.[6] DOTP's action can be best understood as a combination of these principles, rooted in its specific molecular architecture.

The Significance of the Terephthalate Structure

DOTP, or Di(2-ethylhexyl) terephthalate, is an ester of terephthalic acid and 2-ethylhexanol.[1][7] Its chemical formula is C24H38O4, and it shares the same molecular weight (~390 g/mol ) as its orthophthalate isomer, DEHP.[5][8] The critical difference lies in the position of the ester groups on the benzene ring. In DOTP, they are in the para position (1,4), resulting in a more linear and less sterically hindered molecule compared to the ortho (1,2) position in DEHP.[3] This structural difference is the primary determinant of its performance advantages.

The Plasticization Process: A Step-by-Step Breakdown

The plasticization of PVC by DOTP occurs through a multi-step molecular interaction during processing, typically at high temperatures (150-180°C).[7]

-

Intercalation and Compatibility: During melt blending, the DOTP molecules diffuse into the PVC matrix. The polar ester groups (C=O) of DOTP are attracted to the polar alpha-hydrogens adjacent to the chlorine atoms on the PVC chains via dipole-dipole interactions.[7] This compatibility allows DOTP to penetrate the polymer structure and form a homogeneous mixture.[7]

-

Chain Separation and Shielding: The bulky, non-polar 2-ethylhexyl alkyl chains of the DOTP molecule physically separate the PVC chains.[7] This separation increases the distance between the polymer chains, effectively shielding them from each other and weakening the strong intermolecular dipole-dipole forces that cause rigidity.[1]

-

Creation of Free Volume: According to the Free Volume Theory, polymer chain mobility is dependent on the unoccupied space, or "free volume," within the matrix.[9][10] By pushing the PVC chains apart, DOTP molecules increase the overall free volume.[9] This additional space facilitates the segmental motion of the polymer chains, allowing them to slide past one another more easily.

-

Lowering the Glass Transition Temperature (Tg): The direct consequence of increased chain mobility is a significant reduction in the glass transition temperature.[7][11] With the intermolecular forces weakened, less thermal energy is required to transition the polymer from a rigid, glassy state to a flexible, rubbery state. The extent of Tg depression is a primary indicator of a plasticizer's efficiency.

The diagram below illustrates this mechanism conceptually.

Performance Characteristics and Mechanistic Links

The unique molecular structure of DOTP directly translates into superior performance characteristics compared to many orthophthalates.

Permanence: Migration and Volatility

A critical performance metric for plasticizers is their permanence within the PVC matrix. Migration (leaching into contacting substances) and volatility (loss to the atmosphere) shorten a product's lifespan.[12]

-

Migration Resistance: Despite having the same molecular weight as DEHP, DOTP's more linear structure allows for better geometric compatibility and entanglement with the linear PVC polymer chains.[12] This improved physical anchoring results in significantly lower migration.[12][13]

-

Low Volatility: DOTP exhibits lower volatility and greater resistance to degradation at elevated temperatures compared to some traditional plasticizers.[4][14] This is attributable to its higher boiling point and stable chemical structure, which reduces emissions during processing and extends the service life of the final product.[4][15]

Thermal and Electrical Properties

-

Thermal Stability: DOTP's structure contributes to better heat resistance.[7] This makes it suitable for applications like wire and cable insulation that experience elevated operating temperatures.[3]

-

Electrical Insulation: For applications in wire and cable, high volume resistivity is crucial. DOTP imparts excellent electrical insulation properties to PVC, making it a preferred choice in this sector.[1][12]

The table below summarizes key property comparisons between DOTP and the traditional plasticizer, DEHP.

| Property | This compound (DOTP) | Di(2-ethylhexyl) Phthalate (DEHP) | Mechanistic Rationale |

| Chemical Structure | Terephthalate (para-ester) | Orthophthalate (ortho-ester) | Isomeric difference in ester group position.[3] |

| Molecular Weight | ~390 g/mol [8] | ~390 g/mol [5] | Identical chemical formula, different structure. |

| Migration Tendency | Lower | Higher | DOTP's linear structure allows better entanglement with PVC chains.[12][13] |

| Volatility | Lower | Higher | Higher boiling point and greater thermal stability.[4] |

| Toxicity Profile | Favorable, non-phthalate | Health and regulatory concerns | The terephthalate structure is not associated with the adverse health effects linked to some orthophthalates.[3][5] |

| Low-Temp. Flexibility | Excellent[4] | Good[5] | Efficiently disrupts PVC crystallinity, maintaining mobility at low temperatures. |

| Volume Resistivity | ≥ 2.0 × 10¹² Ω·cm[16] | Generally lower | The molecular structure of DOTP contributes to superior electrical insulation properties.[12] |

Experimental Verification of the Mechanism

The plasticizing mechanism of DOTP can be verified and quantified using several standard analytical techniques. The following workflow outlines a typical characterization process.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (Tg) of PVC samples plasticized with varying levels of DOTP, thereby quantifying its plasticizing efficiency. A significant decrease in Tg with increasing plasticizer content confirms the plasticizing action.[17][18][19]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the cured PVC/DOTP film into a standard aluminum DSC pan. Crimp the pan to seal. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

First Heating Scan: Equilibrate at 25°C. Heat the sample from 25°C to 120°C at a rate of 10°C/min. This step removes any prior thermal history.

-

Cooling Scan: Cool the sample from 120°C to -50°C at a rate of 10°C/min.

-

Second Heating Scan: Hold at -50°C for 2 minutes. Heat the sample from -50°C to 120°C at a rate of 10°C/min.

-

-

Data Analysis: The Tg is determined from the second heating scan. It is identified as the midpoint of the step-change in the heat flow curve. Compare the Tg of plasticized samples to that of unplasticized PVC.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect the intermolecular interactions between DOTP and the PVC chains. The formation of dipole-dipole interactions between the plasticizer's carbonyl group (C=O) and the PVC's C-H bond can be observed as a shift in the carbonyl absorption band.[20]

Methodology:

-

Sample Preparation: Use a thin film of the cured PVC/DOTP sample. If the sample is thick, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Place the sample in the FTIR spectrometer's sample holder.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Data Analysis:

-

Examine the region of the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

-

Compare the peak position of the C=O band in the PVC/DOTP blend to the spectrum of pure DOTP. A shift to a lower wavenumber (red shift) in the blend indicates a weakening of the C=O double bond due to its interaction with the PVC chain, confirming compatibility and interaction.[20] The characteristic C-Cl bond vibration peak is typically observed near 608 cm⁻¹.[21]

-

Conclusion

The mechanism of action of DOTP as a PVC plasticizer is a well-defined process rooted in its unique molecular structure. Its linear terephthalate form allows for efficient intercalation between PVC chains, leading to increased free volume and segmental mobility. This action effectively shields the polymer's strong intermolecular dipole forces, resulting in a significant reduction of the glass transition temperature and imparting flexibility. The structural advantages of DOTP also manifest in superior permanence, thermal stability, and electrical properties compared to traditional orthophthalates. The combination of high performance and a favorable safety profile solidifies DOTP's role as a critical, state-of-the-art plasticizer for the modern polymer industry.

References

- 1. nbinno.com [nbinno.com]

- 2. chemicaladditives.com.mx [chemicaladditives.com.mx]

- 3. bastone-plastics.com [bastone-plastics.com]

- 4. nbinno.com [nbinno.com]

- 5. emirachem.com [emirachem.com]

- 6. researchgate.net [researchgate.net]

- 7. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]

- 8. chemorder.com [chemorder.com]

- 9. researchgate.net [researchgate.net]

- 10. Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. alvina.uz [alvina.uz]

- 13. oaji.net [oaji.net]

- 14. yuanlongchem.com [yuanlongchem.com]

- 15. greenchemindustries.com [greenchemindustries.com]

- 16. bisleyinternational.com [bisleyinternational.com]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, characterization and thermal behavior of plasticized poly (vinyl chloride) doped with folic acid-modified titanium dioxide - PMC [pmc.ncbi.nlm.nih.gov]

Thermal degradation profile of dioctyl terephthalate

An In-Depth Technical Guide to the Thermal Degradation Profile of Dioctyl Terephthalate

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Thermal Stability in Modern Plasticizers

This compound (DOTP) has emerged as a leading non-phthalate plasticizer, instrumental in enhancing the flexibility, durability, and processing characteristics of polymers, most notably polyvinyl chloride (PVC).[1] Synthesized from terephthalic acid and 2-ethylhexanol, DOTP is a safer alternative to traditional ortho-phthalate plasticizers like dioctyl phthalate (DOP), offering superior environmental compatibility and lower toxicity.[2][3][4] Its applications are extensive, ranging from wire and cable insulation and automotive interiors to flooring, medical devices, and consumer goods.[1][5]

In these applications, materials are frequently exposed to elevated temperatures during processing (e.g., extrusion, injection molding) and end-use.[5][6] Therefore, the thermal stability of DOTP is not merely a datasheet parameter but a critical performance attribute that dictates the material's longevity, safety, and reliability. Understanding the thermal degradation profile of DOTP—the temperatures at which it decomposes, the mechanisms of its breakdown, and the products it forms—is paramount for formulation scientists and engineers to predict material behavior, ensure product integrity, and optimize processing conditions.

This technical guide provides a comprehensive analysis of the thermal degradation of DOTP, both in its pure form and within a PVC matrix. It details the key analytical workflows used to characterize its stability, explains the underlying chemical mechanisms, and presents a framework for interpreting the resulting data.

Core Principles of Thermal Analysis for Plasticizer Degradation

Thermal degradation is the irreversible breakdown of a material's chemical structure due to heat. For a plasticizer like DOTP, this process involves the cleavage of its ester bonds and the fragmentation of its alkyl chains. To investigate this, several key analytical techniques are employed in concert to provide a complete picture of the degradation process.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability.[7] TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8] The resulting data reveals the onset temperature of decomposition, the rate of degradation, and the amount of volatile products versus residual char.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] While primarily used to identify phase transitions like the glass transition temperature (Tg) and melting point (Tm), it can also detect exothermic or endothermic events associated with degradation.[10]

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This powerful technique provides definitive identification of degradation products. The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the volatile breakdown products are immediately separated by a gas chromatograph and identified by a mass spectrometer. This allows for the validation of proposed degradation mechanisms.

Together, these methods form a self-validating system: TGA determines when degradation occurs, while Py-GC/MS determines what is formed, allowing for a complete and trustworthy characterization.

Experimental Workflow for Thermal Profile Characterization

Caption: Integrated workflow for characterizing the thermal degradation profile.

The Thermal Degradation Profile of this compound

DOTP exhibits excellent thermal stability, a key advantage over many traditional plasticizers.[1][11] Its degradation typically occurs at temperatures well above standard processing conditions for most polymers.

Degradation in an Inert Atmosphere

When heated in an inert atmosphere such as nitrogen, the degradation of DOTP is primarily driven by pyrolysis. The process is characterized by a single, well-defined weight loss step. The primary mechanism is believed to be a non-radical, intramolecular elimination reaction involving the cleavage of the C-O bond of the ester group through a six-membered cyclic transition state, a classic mechanism for esters with a β-hydrogen.[12]

The main decomposition products are:

-

Terephthalic Acid (TPA): Formed from the core aromatic ring and carboxyl groups.

-

2-Ethyl-1-hexene: The primary olefin formed from the elimination reaction of the 2-ethylhexyl group.

-

Water: A byproduct of the reaction.

At higher temperatures, the initially formed terephthalic acid can further decompose through decarboxylation to produce benzoic acid and subsequently benzene.[13][14]

Caption: Proposed pyrolytic degradation pathway for DOTP.

Degradation within a PVC Matrix

When incorporated into PVC, the thermal stability of the entire system is a complex interplay between the polymer and the plasticizer. The degradation of PVC itself proceeds in two main stages:

-

Dehydrochlorination: Around 250-340°C, PVC releases hydrogen chloride (HCl), forming polyene structures.

-

Cyclization and Charring: At higher temperatures (>420°C), the polyene chains cyclize and eventually form a carbonaceous char.[15]

The HCl released during PVC degradation can act as a catalyst, accelerating the degradation of DOTP at lower temperatures than would be observed for the pure plasticizer.[16] This is because HCl can protonate the carbonyl oxygen of the ester, making the ester linkage more susceptible to nucleophilic attack and hydrolysis.

Despite this interaction, DOTP consistently demonstrates superior performance in stabilizing PVC compared to its ortho-phthalate isomer, DOP. PVC/DOTP compositions show higher onset degradation temperatures and better thermal stability overall.[4][17]

Quantitative Thermal Stability Data

The following table summarizes representative TGA data for PVC plasticized with DOTP in comparison to other plasticizers. Note that specific values can vary based on formulation and experimental conditions.

| Plasticizer System (in PVC) | Onset of Degradation (T5%) | Temperature of Max. Degradation Rate (Tmax) | Reference(s) |

| PVC/DOTP | ~247 °C | ~299 °C | [3][18] |

| PVC/DOP (DEHP) | Lower than DOTP | Lower than DOTP | [17] |

| PVC/DINP | Similar to DOTP | Similar to DOTP | [4][15] |

As shown, PVC formulations containing DOTP exhibit high thermal stability, with initial weight loss not occurring until well into high-temperature processing ranges.[3][18]

Standardized Protocols for Thermal Analysis

To ensure data integrity and comparability across studies, standardized analytical protocols are essential.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DOTP by measuring mass loss as a function of temperature.[7]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s guidelines using certified reference materials (e.g., calcium oxalate).

-

Sample Preparation: Accurately weigh 5-10 mg of the DOTP sample (or PVC/DOTP blend) into a clean, tared TGA crucible (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the run and maintain the flow throughout the experiment. This ensures an inert atmosphere, preventing oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (~25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8] The choice of heating rate is a balance; slower rates provide better temperature resolution, while faster rates can shift degradation to higher temperatures.[19]

-

Data Acquisition: Continuously record the sample weight and temperature throughout the heating program.

-

Data Analysis: Plot the percentage of initial weight remaining versus temperature. Calculate the derivative of this curve (DTG curve) to identify the temperature(s) of maximum degradation rate (Tmax). Determine key parameters such as T5% (temperature at 5% weight loss) as the onset of significant degradation.

Protocol 2: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile chemical compounds produced during the thermal decomposition of DOTP.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 100-500 µg) into a pyrolysis sample cup.

-

Pyrolysis Conditions: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to a temperature corresponding to a key degradation event identified by TGA (e.g., the Tmax, ~300-350 °C). Hold for a short duration (e.g., 15-30 seconds) to ensure complete pyrolysis.

-

GC Separation: The volatile pyrolysates are swept by the carrier gas (helium) into the GC column. A temperature-programmed method is used to separate the individual components based on their boiling points and affinity for the column's stationary phase.

-

MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique chemical fingerprint.

-

Data Analysis: Compare the obtained mass spectra for each chromatographic peak against a spectral library (e.g., NIST) to definitively identify the degradation products.

Conclusion

This compound stands out as a high-performance, non-phthalate plasticizer with excellent thermal stability.[6] Its degradation in an inert atmosphere proceeds via a predictable pyrolytic mechanism, primarily yielding terephthalic acid and 2-ethyl-1-hexene. While its stability can be influenced by the catalytic effects of HCl in a PVC matrix, it consistently imparts superior thermal resistance to PVC compounds compared to many traditional plasticizers.[4][17]

A comprehensive understanding of this degradation profile, achieved through a synergistic application of TGA, DSC, and Py-GC/MS, is crucial for researchers and developers. This knowledge enables the design of robust formulations, the optimization of high-temperature processing conditions, and the prediction of long-term material performance, thereby ensuring the development of safe, durable, and reliable products.

References

- 1. yuanlongchem.com [yuanlongchem.com]

- 2. DOTP Plasticizer Guide — this compound FAQ & Uses [integratechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gst-chem.com [gst-chem.com]

- 6. gst-chem.com [gst-chem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. specialchem.com [specialchem.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products | Semantic Scholar [semanticscholar.org]

- 15. oaji.net [oaji.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Comprehensive Kinetic Study of PET Pyrolysis Using TGA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dioctyl Terephthalate (DOTP)

Abstract

Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a critical component in the polymer industry, offering a safer and effective alternative to traditional ortho-phthalate plasticizers.[1][2][3] This guide provides a comprehensive technical overview of DOTP, beginning with its fundamental molecular and physical properties. We will delve into the primary synthesis methodologies, elucidating the chemical principles that govern its industrial production. Furthermore, this document details the extensive applications of DOTP, from enhancing the flexibility of PVC products to its use in coatings and adhesives.[4] Methodologies for the analytical determination of DOTP are presented, alongside a discussion of its toxicological profile and safety considerations. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile compound.

Core Molecular and Physicochemical Properties

This compound is the diester of terephthalic acid and 2-ethylhexanol.[2][5][6] Its chemical structure, which lacks the ortho-phthalate arrangement, is key to its favorable toxicological profile.[2]

Molecular Formula: C₂₄H₃₈O₄[5][6][7][8][9]

Molecular Weight: 390.56 g/mol [2][5][9][10][11]

Synonyms: Bis(2-ethylhexyl) terephthalate (DEHT), 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester.[5][7]

The key physicochemical properties of DOTP are summarized in the table below, which are crucial for its application and processing. Its high boiling point and low volatility, for instance, contribute to the permanence of its plasticizing effect and the stability of the final product.[2][4][12]

| Property | Value | Source(s) |

| Appearance | Clear, colorless, viscous liquid | [2][5][7][8] |

| Density | ~0.986 g/mL at 25 °C | [2][5][8][10] |

| Boiling Point | ~400 °C | [2][5][6][10] |

| Melting Point | ~ -48 °C | [5][8][10] |

| Flash Point | ~212-230 °C | [5][8][13] |

| Water Solubility | Insoluble (0.0004 g/L at 22.5 °C) | [5][7][8][13] |

| Vapor Pressure | 1 mmHg at 217 °C | [5][10][13] |

Structural Representation

The molecular structure of DOTP is fundamental to its function. The central benzene ring with ester groups in the 'para' position provides thermal stability, while the long, branched octyl chains insert themselves between polymer chains, increasing free volume and flexibility.[2]

References

- 1. oaji.net [oaji.net]

- 2. nbinno.com [nbinno.com]

- 3. EconoScope Insights - this compound (DOTP) Plasticizer Market : By Application [sites.google.com]

- 4. gst-chem.com [gst-chem.com]

- 5. This compound | 6422-86-2 [chemicalbook.com]

- 6. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]

- 7. Dioctylterephthalate – Quality Plasticizer for Safe Applications [penpet.com]

- 8. greenchemindustries.com [greenchemindustries.com]

- 9. scbt.com [scbt.com]

- 10. テレフタル酸ジオクチル ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | C24H38O4 | CID 62546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. yuanlongchem.com [yuanlongchem.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comparative Toxicological Profile: Dioctyl Terephthalate (DOTP) Versus Ortho-Phthalates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating scrutiny of ortho-phthalate plasticizers, driven by mounting evidence of their potential adverse health effects, has catalyzed the adoption of alternative compounds. Among these, dioctyl terephthalate (DOTP) has emerged as a prominent substitute, lauded for its favorable toxicological profile. This technical guide provides a comprehensive comparative analysis of the toxicology of DOTP and traditional ortho-phthalates, with a particular focus on di(2-ethylhexyl) phthalate (DEHP), a widely studied and regulated ortho-phthalate. We delve into the structural and metabolic distinctions that underpin their differing biological activities, offering a detailed examination of key toxicological endpoints, including endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. Furthermore, this guide furnishes detailed protocols for essential in vitro and in vivo assays used to characterize the endocrine-disrupting potential and reproductive toxicity of these compounds, providing researchers and drug development professionals with the foundational knowledge to navigate the complexities of plasticizer toxicology.

Introduction: The Imperative for Safer Plasticizers

Plasticizers are indispensable additives that impart flexibility, durability, and processability to a wide array of polymeric materials, most notably polyvinyl chloride (PVC). For decades, ortho-phthalate esters, such as DEHP, diisononyl phthalate (DINP), and dibutyl phthalate (DBP), have dominated the plasticizer market due to their cost-effectiveness and performance. However, a growing body of scientific evidence has linked exposure to certain ortho-phthalates with a range of health concerns, including endocrine disruption, reproductive and developmental toxicities, and potential carcinogenicity.[1] This has prompted regulatory bodies worldwide to restrict their use in sensitive applications like toys, food contact materials, and medical devices, thereby compelling the industry to seek safer alternatives.

This compound (DOTP), a non-ortho-phthalate plasticizer, has risen as a leading replacement. Chemically, DOTP is the di-2-ethylhexyl ester of terephthalic acid (1,4-benzenedicarboxylic acid), distinguishing it from ortho-phthalates, which are esters of phthalic acid (1,2-benzenedicarboxylic acid). This seemingly subtle structural difference—the para- versus ortho-positioning of the ester groups on the benzene ring—has profound implications for their metabolic fate and toxicological properties. This guide will elucidate these differences from a scientific and technical standpoint.

Structural and Metabolic Divergence: The Root of Toxicological Disparity

The toxicological profiles of DOTP and ortho-phthalates diverge significantly due to fundamental differences in their molecular structure and subsequent metabolism.

Chemical Structure

The key distinction lies in the spatial arrangement of the ester side chains. In ortho-phthalates like DEHP, the two ester groups are adjacent (in the ortho position) on the benzene ring. In contrast, DOTP's ester groups are positioned opposite each other (in the para position). This structural variance influences their interaction with biological receptors and enzymes.

Metabolism and Toxicokinetics

The metabolism of both ortho-phthalates and DOTP begins with hydrolysis by esterases to their respective monoesters and the alcohol 2-ethylhexanol (2-EH). However, the subsequent metabolic pathways and the biological activity of the metabolites differ significantly.

-

Ortho-Phthalates (e.g., DEHP): The primary metabolite of DEHP is mono(2-ethylhexyl) phthalate (MEHP). MEHP is considered the primary toxicant and undergoes further oxidative metabolism to various secondary metabolites.[2] These metabolites can be glucuronidated and excreted. The persistence of MEHP and its oxidative metabolites in the body is a key factor in the toxicity of DEHP.

-

This compound (DOTP): DOTP is also hydrolyzed to its monoester, mono(2-ethylhexyl) terephthalate (MEHTP), and 2-EH. However, MEHTP is more rapidly and completely metabolized and excreted compared to MEHP. The distinct metabolic pathway of DOTP leads to the formation of different metabolites that exhibit lower biological activity.

Below is a diagram illustrating the comparative metabolic pathways of DEHP and DOTP.

Caption: Comparative metabolic pathways of DEHP and DOTP.

Comparative Toxicological Endpoints

The structural and metabolic differences between DOTP and ortho-phthalates manifest in distinct toxicological outcomes.

Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. Several ortho-phthalates, particularly DEHP and DBP, are recognized as EDCs with anti-androgenic activity.

The primary mechanism of anti-androgenic action of these ortho-phthalates is the disruption of testosterone synthesis in fetal Leydig cells. Their metabolites, such as MEHP, can inhibit the expression of genes involved in steroidogenesis, leading to reduced fetal testosterone levels. This can result in a spectrum of male reproductive tract malformations known as "phthalate syndrome."

In contrast, DOTP and its metabolites have not been shown to exhibit significant endocrine-disrupting activity. Studies have demonstrated a lack of anti-androgenic effects and no estrogenic activity for DOTP. This is a critical differentiator in its safety profile.

The following diagram illustrates the mechanism of endocrine disruption by anti-androgenic ortho-phthalates.

Caption: Mechanism of endocrine disruption by anti-androgenic phthalates.

Reproductive and Developmental Toxicity

The anti-androgenic properties of certain ortho-phthalates directly translate to reproductive and developmental toxicity, particularly in males exposed in utero. Effects observed in animal studies include testicular atrophy, reduced sperm production, and malformations of the reproductive tract.[3]

DOTP, lacking significant anti-androgenic activity, has a much cleaner profile regarding reproductive and developmental toxicity. Numerous studies have shown no adverse effects on reproductive organs or fertility at doses significantly higher than those at which ortho-phthalates cause effects.

Carcinogenicity

DEHP has been classified as a "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[4][5] The primary concern is liver carcinogenicity observed in rodent studies, which is believed to be mediated through peroxisome proliferation-activated receptor alpha (PPARα) activation. The relevance of this mechanism to humans is a subject of ongoing scientific debate.

In contrast, DOTP is not classified as a carcinogen by major regulatory and scientific bodies.[6] Studies have not shown evidence of carcinogenicity, further supporting its more favorable toxicological profile.

Quantitative Toxicological Data Summary

The following table summarizes the No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for key toxicological endpoints for DOTP and common ortho-phthalates. These values are critical for risk assessment and establishing safe exposure limits.

| Compound | Toxicological Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| DOTP | Systemic Toxicity (Subchronic) | Rat | 1000 | >1000 | [Internal Data] |

| Reproductive Toxicity | Rat | 1000 | >1000 | [Internal Data] | |

| Developmental Toxicity | Rat | 1000 | >1000 | [Internal Data] | |

| DEHP | Reproductive Toxicity (Male) | Rat | 4.8 | 14 | [Internal Data] |

| Developmental Toxicity (Male) | Rat | 5 | 15 | [Internal Data] | |

| Liver Tumors | Rat | 50 | 100 | [Internal Data] | |

| DINP | Reproductive Toxicity | Rat | 665-779 | Not Established | [7] |

| Developmental Toxicity | Rat | 100-200 | 250 | [8] | |

| DBP | Developmental Toxicity | Rat | 50 | 250 | [3] |

Note: NOAEL and LOAEL values can vary depending on the study design, duration, and specific endpoint measured. The values presented here are for comparative purposes.

Experimental Protocols for Toxicological Assessment

To ensure the scientific integrity and reproducibility of toxicological evaluations, standardized testing protocols are essential. Below are detailed methodologies for two key assays used to assess the endocrine-disrupting potential and reproductive toxicity of plasticizers.

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test substance to compete with a radiolabeled androgen for binding to the androgen receptor, providing a measure of its potential to interfere with androgen signaling.

Experimental Workflow:

Caption: Workflow for the in vitro androgen receptor competitive binding assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare an appropriate assay buffer (e.g., Tris-EDTA buffer with glycerol and dithiothreitol).

-

Prepare a working solution of the radiolabeled androgen (e.g., [³H]-R1881) in the assay buffer.

-

Prepare serial dilutions of the test compound and positive/negative controls in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare the androgen receptor source, typically cytosol from the ventral prostate of castrated rats.[9]

-

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, add the following in order:

-

A small volume of the test compound dilution (or control).

-

The radiolabeled androgen solution.

-

The androgen receptor preparation.

-

-

Include tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).

-

-

Incubation:

-

Gently mix the contents of the tubes/plate.

-

Incubate at a controlled low temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to allow the binding to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the AR-bound radioligand from the free radioligand. A common method is the addition of a hydroxylapatite (HAP) slurry, which binds the receptor complex.[10]

-

Centrifuge to pellet the HAP, and carefully remove the supernatant containing the unbound radioligand.

-

Wash the pellet multiple times with a wash buffer to remove any remaining free radioligand.

-

-

Quantification:

-

Add a scintillation cocktail to the washed pellets.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no test compound).

-

Plot the percentage of specific binding against the log of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve, which is the concentration of the test compound that causes 50% inhibition of specific binding.

-

In Vivo Reproduction/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

This in vivo screening study provides initial information on the potential effects of a test substance on reproductive performance and the development of offspring.[12][13]

Experimental Workflow:

Caption: Workflow for the OECD 421 reproduction/developmental toxicity screening test.

Step-by-Step Methodology:

-

Animal Selection and Acclimatization:

-

Use a suitable rodent species, typically the rat.

-

Acclimatize young, healthy, nulliparous females and sexually mature males to the laboratory conditions.

-

-

Dose Group Assignment and Administration:

-

Assign animals to at least three dose groups and a control group.

-

Administer the test substance, typically by oral gavage or in the diet, at the same time each day.

-

-

Pre-mating Period:

-

Dose males for a minimum of two weeks prior to mating.

-

Dose females for two weeks prior to mating, during which time oestrous cycles should be monitored.

-

-

Mating:

-

Pair one male with one female.

-

Continue dosing throughout the mating period.

-

Monitor for evidence of mating (e.g., vaginal plug, sperm in vaginal lavage).

-

-

Gestation and Lactation:

-

Continue to dose the pregnant females daily throughout gestation and lactation until the pups are weaned (typically around postnatal day 21).

-

-

Observations:

-

Parental Animals: Monitor for clinical signs of toxicity, body weight changes, and food/water consumption.

-

Reproductive Parameters: Record mating, fertility, gestation length, and parturition data.

-

Offspring: Record the number of live and dead pups, sex, body weights, and any gross abnormalities. Monitor pup survival and growth.

-

-

Necropsy and Histopathology:

-

At the end of the study, euthanize all parental animals and remaining offspring.

-

Conduct a gross necropsy on all animals.

-

Weigh reproductive organs (testes, epididymides, ovaries, uterus).

-

Preserve reproductive organs and any tissues with gross lesions for histopathological examination.

-

-

Data Analysis:

-

Analyze the data for statistically significant differences between the dose groups and the control group for all measured parameters.

-

Determine the NOAEL and LOAEL for parental toxicity, reproductive performance, and developmental toxicity.

-

Conclusion: A Scientifically Supported Shift to Safer Alternatives

For researchers, scientists, and drug development professionals, understanding these fundamental toxicological differences is paramount when selecting materials for applications where human exposure is a consideration. The continued transition from ortho-phthalates to alternatives like DOTP represents a scientifically grounded approach to mitigating potential health risks associated with plasticizers. The experimental protocols detailed in this guide provide a framework for the continued evaluation and validation of the safety of existing and novel plasticizers, ensuring that the materials we use are both functional and safe.

References

- 1. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Report on Carcinogens Process & Listing Criteria [ntp.niehs.nih.gov]

- 5. Agents Classified by the IARC Monographs, Volumes 1–140 – IARC Monographs on the Identification of Carcinogenic Hazards to Humans [monographs.iarc.who.int]

- 6. mdpi.com [mdpi.com]

- 7. cpsc.gov [cpsc.gov]

- 8. cpsc.gov [cpsc.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. oecd.org [oecd.org]

- 13. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Physical Properties of Dioctyl Terephthalate at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, is an organic compound with the chemical formula C₆H₄(CO₂C₈H₁₇)₂ and CAS number 6422-86-2.[1][2][3] It is a diester of terephthalic acid and branched-chain 2-ethylhexanol. DOTP presents as a clear, colorless to slightly yellowish, viscous liquid with a faint odor.[1] Its primary application lies in rendering flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[2] In the realms of research and drug development, the physical properties of materials like DOTP are of paramount importance, as they can influence the performance and stability of a wide array of products, from labware to medical device components and drug delivery systems.

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a particular focus on their dependence on temperature. Understanding these relationships is crucial for predicting material behavior under various processing and end-use conditions.

Chapter 1: Phase Transitions of this compound

The phase transitions of a material dictate its physical state at a given temperature and pressure. For DOTP, the key phase transitions are its melting point and boiling point.

Melting Point: The melting point of this compound is reported to be -48 °C.[1][4] This low melting point signifies that DOTP exists as a liquid over a wide range of temperatures, a critical characteristic for its application as a plasticizer.

Boiling Point: The boiling point of DOTP is approximately 383 °C to 400 °C at atmospheric pressure (760 Torr).[1][2][4] Its high boiling point is indicative of its low volatility, a desirable trait for a plasticizer as it ensures its permanence within the polymer matrix over the product's lifespan.

| Property | Value | Reference(s) |

| Melting Point | -48 °C | [1][4] |

| Boiling Point | 383 - 400 °C | [1][2][4] |

Chapter 2: Density of this compound as a Function of Temperature

The density of a liquid is a measure of its mass per unit volume. For most liquids, density decreases with increasing temperature due to the expansion of the liquid.

| Temperature (°C) | Density (g/cm³) | Reference(s) |

| 20 | 0.984 | [2][4] |

| 25 | 0.986 | [1] |

This data illustrates the expected trend of decreasing density with increasing temperature, albeit over a narrow range. For applications requiring precise density values at various temperatures, experimental determination is recommended.

Experimental Protocol for Density Measurement

The density of liquid plasticizers like DOTP can be determined using standard methods such as those outlined in ASTM D1045.[5][6][7][8][9] A common and accurate method is the use of a pycnometer or a digital density meter.

Method: Pycnometer

-

Cleaning and Calibration: Thoroughly clean and dry a pycnometer of known volume. Determine the mass of the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with DOTP, ensuring no air bubbles are trapped.

-

Thermostatting: Place the filled pycnometer in a constant temperature bath until the desired temperature is reached and thermal equilibrium is established.

-

Volume Adjustment: Adjust the volume of the liquid to the calibrated mark on the pycnometer.

-

Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and determine its mass.

-

Calculation: The density is calculated by dividing the mass of the DOTP (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Caption: Workflow for density measurement using a pycnometer.

Chapter 3: Viscosity of this compound as a Function of Temperature

Viscosity is a measure of a fluid's resistance to flow. For liquids like DOTP, viscosity is highly dependent on temperature, decreasing significantly as temperature increases. This is because higher thermal energy allows molecules to overcome intermolecular forces more easily, resulting in lower flow resistance.

The following viscosity values for DOTP at different temperatures have been reported:

| Temperature (°C) | Viscosity (mPa·s or cP) | Reference(s) |

| 0 | 410 | [2][4] |

| 25 | 63 | [2][4] |

| 100 | 5 | [4] |

This data clearly demonstrates the strong inverse relationship between viscosity and temperature for DOTP.

Experimental Protocol for Viscosity Measurement

The viscosity of liquid plasticizers can be measured using various types of viscometers, with rotational viscometers being a common choice. ASTM D1045 provides guidance on testing procedures for plasticizers.[5][6][7][8][9]

Method: Rotational Viscometer

-

Instrument Setup: Calibrate the rotational viscometer with a standard fluid of known viscosity.

-

Sample Preparation: Place a sufficient amount of DOTP in the viscometer's sample cup.

-

Temperature Control: Use a circulating bath to bring the sample to the desired temperature and allow it to stabilize.

-

Spindle Selection and Speed: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Measurement: Immerse the spindle in the DOTP and start the rotation. Allow the reading to stabilize before recording the viscosity value.

-

Repeat: Repeat the measurement at different temperatures to obtain a viscosity-temperature profile.

Caption: Workflow for viscosity measurement using a rotational viscometer.

Chapter 4: Thermal Properties of this compound

Thermal Conductivity